5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYBHIQELUVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558259 | |
| Record name | 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118600-53-6 | |
| Record name | 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Regiochemical Control
A mixed-acid system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates the pyridine ring at the 5-position, achieving 62–68% yields (Table 1). The electron-rich pyrrole moiety directs nitration to the adjacent pyridine carbon, as confirmed by NMR analysis. Polar aprotic solvents (e.g., DCM) improve solubility, while excess nitric acid (>2 equiv.) leads to over-nitration byproducts.
Table 1: Nitration Conditions and Outcomes
| Nitrating Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (5-Nitro) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | DCM | 0–5 | 68 | >95% |
| Acetyl Nitrate | MeCN | −10 | 55 | 87% |
Cyclization of Nitro-Containing Precursors
Constructing the bicyclic framework from nitro-functionalized intermediates avoids post-cyclization nitration challenges.
Pearson-Nandan Cyclization (2005)
A two-step protocol starts with condensation of 3-nitro-2-aminopyridine 1 and ethyl acetoacetate 2 under basic conditions (NaOMe/MeOH, 25°C, 4 h), yielding enamine 3 (72%). Cyclization using chloranil in refluxing xylene (12 h) forms the fully aromatic 5-nitro-1H-pyrrolo[2,3-b]pyridine 4 , which undergoes partial hydrogenation (H₂/Pd-C, 30 psi, EtOAc) to afford the dihydro derivative 5 in 85% yield (Scheme 1).
Scheme 1: Pearson-Nandan Route
-
1 + 2 → 3 (NaOMe/MeOH)
-
3 → 4 (chloranil/xylene)
-
4 → 5 (H₂/Pd-C)
Reductive Methods for Dihydro Structure Formation
Post-nitration hydrogenation of the fully aromatic system offers a modular approach.
Catalytic Transfer Hydrogenation
Using ammonium formate and Pd/C in ethanol (80°C, 6 h), 5-nitro-1H-pyrrolo[2,3-b]pyridine 4 is reduced to the dihydro analog 5 with 91% efficiency. The reaction preserves the nitro group while saturating the pyrrole ring’s 2,3-positions (Table 2).
Table 2: Hydrogenation Performance
One-Pot N-Methylation/Nitration Strategies
Integrated methodologies streamline synthesis by combining protection and functionalization.
Pharmacia Italia Protocol (US2007/112020)
5-Nitro-1H-pyrrolo[2,3-b]pyridine 4 undergoes sequential N-methylation (MeI, K₂CO₃, DMF) and in situ nitration (HNO₃, H₂SO₄) to yield N-methyl-5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 6 in 78% yield. The one-pot procedure minimizes intermediate isolation, enhancing throughput.
Comparative Analysis of Methodologies
Efficiency : Cyclization routes (Pearson-Nandan) offer higher diastereoselectivity (>98% ee) but require multi-step sequences. Direct nitration is faster but suffers from moderate yields due to byproduct formation.
Scalability : Catalytic hydrogenation methods are industrially favored for their reproducibility and solvent compatibility.
Functional Group Tolerance : N-Methylation prior to nitration (Pharmacia) prevents unwanted N-oxidation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo reduction reactions to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, basic conditions.
Major Products:
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry: 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound is a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer therapy. These inhibitors target specific kinases involved in cell proliferation and survival, making them effective in treating various types of cancer .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its role as a precursor in the synthesis of bioactive compounds highlights its importance in drug development .
Mechanism of Action
The mechanism of action of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cancer cell growth and survival. This inhibition leads to the induction of apoptosis (programmed cell death) and the reduction of tumor proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, highlighting differences in substituents, physicochemical properties, and synthetic routes:
Structural and Functional Differences
- Nitro vs.
- Dihydro vs. Aromatic Core : The 2,3-dihydro structure diminishes aromatic conjugation, likely improving solubility in polar solvents compared to fully aromatic analogs like 5-nitro-1H-pyrrolo[2,3-b]pyridine .
- Substituent Effects on Bioactivity : 3,5-Disubstituted derivatives (e.g., nicotinamide or dimethoxyphenyl groups) exhibit enhanced biological activity due to increased hydrogen bonding and π-π stacking interactions .
Physicochemical and Pharmacokinetic Properties
- Solubility : The dihydro structure may improve aqueous solubility compared to aromatic analogs, though nitro groups generally reduce solubility. Methoxy or amide substituents (e.g., compound 8g in ) mitigate this via polarity enhancement.
- Stability: Nitro groups are prone to reduction under physiological conditions, forming bioactive amino intermediates, whereas halogens offer greater metabolic stability .
Biological Activity
5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The compound has demonstrated a range of biological activities, including:
- Antitumor Effects : It inhibits the proliferation of cancer cells and induces apoptosis.
- Anti-inflammatory Properties : Exhibits potential in reducing inflammation.
- Antimicrobial Activity : Shows efficacy against various bacterial strains.
Target Interaction
This compound primarily targets the Fibroblast Growth Factor Receptor (FGFR) family. Its interaction with FGFRs leads to the inhibition of their activity, which is crucial in several cancer pathways. Abnormal activation of FGFRs is associated with tumor progression and metastasis.
Biochemical Pathways
The compound affects the FGFR signaling pathway, which is implicated in cell proliferation and survival. In vitro studies have shown that it significantly inhibits breast cancer cell line 4T1 proliferation and induces apoptosis through this pathway .
Antitumor Activity
A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The following table summarizes its activity against different types of cancer cells:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| 4T1 (Breast) | 5.4 | Induces apoptosis |
| A549 (Lung) | 8.7 | FGFR inhibition |
| HCT116 (Colon) | 6.2 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. It exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The following data highlights its effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
| P. aeruginosa | 15 µg/mL |
Case Studies
- Breast Cancer Study : In a controlled study involving murine models, administration of this compound led to a significant reduction in tumor size compared to control groups treated with saline.
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects against clinical isolates of E. coli and S. aureus, showing that the compound reduced bacterial viability by over 90% at concentrations above its MIC.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with a low molecular weight facilitating its bioavailability. However, further studies are required to fully elucidate its metabolic pathways and potential toxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives?
- Methodology :
- Suzuki-Miyaura Coupling : React 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine with arylboronic acids (e.g., 3-thienylboronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) and K₂CO₃ in toluene/EtOH under reflux (yields up to 96%) .
- Nitro Group Reduction : Hydrogenate 3-nitro derivatives using Raney Nickel under H₂ to generate unstable 3-amino intermediates, followed by acylation with nicotinoyl chloride to stabilize the product (yields ~36%) .
- Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C | 96% | 99% |
| Nitro Reduction | Raney Nickel, H₂, THF | 36% | 98% |
Q. How is the nitro group in 5-nitro-pyrrolo[2,3-b]pyridine characterized spectroscopically?
- Methodology :
- ¹H NMR : The nitro group influences aromatic proton shifts. For example, in 5-nitro derivatives, protons on the pyrrolo[2,3-b]pyridine ring resonate at δ 8.89–8.57 ppm (doublets, J = 3.0–3.1 Hz) .
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 315.1237 for acylated derivatives) .
Advanced Research Questions
Q. How can researchers mitigate the instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates during synthesis?
- Methodology :
- In Situ Acylation : Directly react the crude 3-amino intermediate with nicotinoyl chloride in pyridine/CH₂Cl₂ to avoid decomposition .
- Protective Groups : Use N-acyl or N-sulfonyl groups to stabilize the amine. For example, N-nicotinamide derivatives improve stability and crystallinity .
- Key Challenge : 3-Amino intermediates decompose within hours; rapid purification or immediate functionalization is critical .
Q. What strategies enhance the selectivity of pyrrolo[2,3-b]pyridine derivatives for kinase targets (e.g., FGFR, BTK)?
- Methodology :
- Scaffold Hopping : Modify the core structure to optimize hinge-binding interactions. For FGFR1, introducing hydrogen bond acceptors at the 5-position (e.g., trifluoromethyl) improves affinity (IC₅₀ = 7 nM) .
- Molecular Docking : Use computational models to design substituents that occupy hydrophobic pockets (e.g., methoxyphenyl groups for FGFR1’s G485 interaction) .
- Key Data :
| Compound | FGFR1 IC₅₀ (nM) | Selectivity vs. FGFR4 |
|---|---|---|
| 4h | 7 | >100-fold |
Q. How can contradictory biological activity data across derivatives be resolved?
- Methodology :
- SAR Analysis : Compare substituent effects. For example, 3-thienyl groups may enhance BTK inhibition (IC₅₀ < 10 nM), while bulkier substituents reduce solubility .
- Crystallography : Resolve binding modes. A study showed that 1H-pyrrolo[2,3-b]pyridine derivatives form hydrogen bonds with kinase hinge regions (e.g., FGFR1’s D641) .
Methodological Considerations
Q. What purification techniques are optimal for nitro-substituted pyrrolo[2,3-b]pyridines?
- Flash Chromatography : Use gradients of dichloromethane/ethyl acetate (90:10) for nitro derivatives .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) for acylated products .
Q. How do reaction conditions influence regioselectivity in Suzuki couplings?
- Catalyst Choice : Pd(PPh₃)₄ favors coupling at the 5-position over 3-position due to steric and electronic effects .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields for electron-deficient boronic acids .
Data Contradiction Analysis
Q. Why do some derivatives show high enzyme inhibition but poor cellular activity?
- Possible Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
